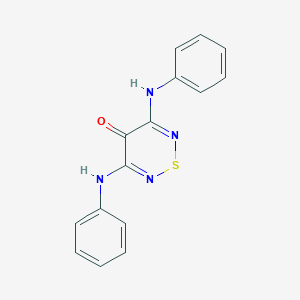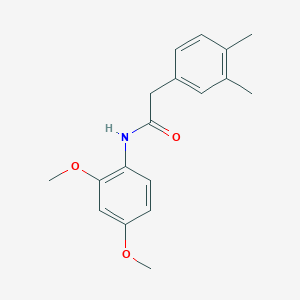![molecular formula C18H24FN3O B5688775 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as L-775,606, and it belongs to the family of quinolones.
Mécanisme D'action
The mechanism of action of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is not fully understood. However, it is believed to act by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and repair. This results in the inhibition of bacterial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been shown to have several biochemical and physiological effects. In bacterial cells, the compound has been found to inhibit DNA replication and repair, leading to the inhibition of bacterial growth. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has several advantages for lab experiments. The compound is easy to synthesize, and it has been well-characterized in the literature. It has also been shown to have potent antimicrobial and anticancer activity, making it a useful tool for studying these areas of research.
However, there are also some limitations to using 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also important to use appropriate safety precautions when handling the compound, as it is a synthetic compound that has not been extensively studied for toxicity.
Orientations Futures
There are several future directions for research on 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol. One area of research could be to investigate the compound's potential as a treatment for bacterial infections, particularly those caused by MRSA and Streptococcus pneumoniae. Another area of research could be to investigate the compound's potential as a treatment for cancer, particularly breast cancer, lung cancer, and leukemia.
Other future directions could include investigating the mechanism of action of the compound, as well as its potential toxicity and side effects. It could also be interesting to investigate the compound's potential as a treatment for other diseases, such as viral infections or autoimmune disorders.
Conclusion
In conclusion, 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. The compound has been found to have potent antimicrobial and anticancer activity, and it has been shown to inhibit DNA replication and repair in bacterial cells and induce apoptosis in cancer cells. While there are some limitations to using the compound in lab experiments, it has several advantages and could be a useful tool for studying bacterial infections and cancer. There are also several future directions for research on the compound, including investigating its potential as a treatment for other diseases and investigating its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol involves the reaction of 6-fluoro-2-methyl-4-quinolone with N-methyl-4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography. This synthesis method has been reported in the literature, and it has been used to produce the compound for scientific research purposes.
Applications De Recherche Scientifique
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of antimicrobial agents. The compound has been found to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae.
Another area of research has been in the field of cancer therapy. 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce apoptosis and inhibit cell proliferation in these cell lines.
Propriétés
IUPAC Name |
6-fluoro-2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-12-16(11-22(3)14-6-8-21(2)9-7-14)18(23)15-10-13(19)4-5-17(15)20-12/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVSAWDPAZJEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)

![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
